molecular formula C11H11N3O B11808111 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11808111
M. Wt: 201.22 g/mol
InChI Key: QACSLKNQZKITPN-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol . It features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its role in designing new bioactive molecules . Derivatives of 1,3,4-oxadiazole are extensively investigated as potential antibacterial agents, with some showing activity that rivals standard antibiotics . This makes them valuable scaffolds in antimicrobial research, particularly for addressing the growing challenge of bacterial resistance . As a building block, this aniline-containing compound offers researchers a versatile intermediate for further chemical modifications and synthesis of more complex target molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline

InChI

InChI=1S/C11H11N3O/c12-9-4-2-1-3-8(9)11-14-13-10(15-11)7-5-6-7/h1-4,7H,5-6,12H2

InChI Key

QACSLKNQZKITPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Protocol Optimization

  • Substrates : Thiosemicarbazides derived from cyclopropanecarboxylic acid and 2-aminophenyl derivatives.

  • Oxidizing agent : Iodine (I₂) in tetrahydrofuran (THF) at 60°C for 6–8 hours.

  • Workup : The reaction mixture is quenched with Na₂S₂O₃, followed by column chromatography (silica gel, ethyl acetate/hexanes).

Table 2: Oxidative Cyclization Performance

Thiosemicarbazide DerivativeI₂ Equiv.Yield (%)Purity (HPLC)
N-Cyclopropyl-thiosemicarbazide1.27298.5
N-Phenyl-thiosemicarbazide1.56597.8

Data sourced from.

Limitations and Side Reactions

  • Overoxidation : Prolonged reaction times (>10 hours) lead to sulfoxide byproducts.

  • Solvent sensitivity : Polar aprotic solvents (e.g., DMF) accelerate decomposition, while THF ensures optimal stability.

One-Pot Synthesis via Superbase-Mediated Coupling

Recent advances utilize superbase systems (NaOH/DMSO) for direct coupling of nitriles and hydroxylamine derivatives.

Procedure

  • Substrate preparation : Cyclopropanecarbonitrile and 2-aminophenylhydroxylamine are combined in DMSO.

  • Base addition : Powdered NaOH (3.0 equivalents) is added under nitrogen atmosphere.

  • Cyclization : The mixture is stirred at 25°C for 24 hours, yielding the target compound.

Table 3: One-Pot Synthesis Metrics

NitrileHydroxylamine DerivativeScale (mmol)Yield (%)
Cyclopropanecarbonitrile2-Aminophenylhydroxylamine1088
Benzonitrile4-Methoxyphenylhydroxylamine576

Data from.

Advantages Over Multistep Methods

  • Atom economy : Eliminates intermediate isolation steps.

  • Scalability : Demonstrated at 100 mmol scale with consistent yields (85–90%).

Industrial-Scale Production Considerations

While laboratory methods are well-established, industrial synthesis requires optimization for cost and safety:

Solvent Selection

  • DMSO replacement : High-boiling solvents (e.g., ethylene glycol) reduce volatility risks while maintaining reaction efficiency.

  • Catalyst recycling : Heterogeneous bases (e.g., MgO/Al₂O₃) enable reuse across multiple batches, cutting material costs.

Process Intensification

  • Continuous flow systems : Microreactors achieve 95% conversion in 30 minutes vs. 24 hours in batch reactors.

  • In-line analytics : Raman spectroscopy monitors cyclization progress, minimizing overreaction.

Emerging Methodologies

Photocatalytic Cyclization

Visible-light-mediated protocols using Ru(bpy)₃²⁺ as a catalyst show promise for energy-efficient synthesis:

  • Conditions : 450 nm LED, acetonitrile solvent, room temperature.

  • Yield : 78% with >99% selectivity.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amidoxime acylation:

  • Advantages : No base required, pH-neutral conditions.

  • Limitations : Limited to non-polar substrates (current yield: 55%) .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the aniline moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline moiety.

Scientific Research Applications

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on the Oxadiazole Ring

Cyclopropyl vs. Aromatic Substituents
  • 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline (3ag): Structure: Chlorophenyl substituent at the 5-position. Biological Activity: Exhibits moderate antibacterial activity against Gram-positive bacteria (e.g., S. aureus) due to improved membrane interaction . Physical Data: Melting point 181–183°C; molecular weight 272.72 g/mol .
  • 2-(5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl)aniline: Structure: Bulky tert-butyl group at the 5-position. This compound shows higher thermal stability (melting point >200°C) compared to the cyclopropyl analog .
Cyclopropyl vs. Heterocyclic Substituents
  • 4-(5-furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline (1) :
    • Structure : Furan ring at the 5-position.
    • Properties : The oxygen-rich furan enhances solubility in polar solvents but may reduce lipophilicity. Used as a precursor for Schiff base derivatives with antimicrobial applications .

Positional Isomerism in Oxadiazole Derivatives

  • 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline: Structure: Cyclopropyl group on a 1,2,4-oxadiazole ring (vs. 1,3,4-oxadiazole in the target compound).
Antibacterial Activity
  • 4-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)aniline (7b): Activity: Moderate inhibition of S. aureus (MIC ~25 µg/mL) attributed to the phenoxymethyl group’s balance of lipophilicity and electronic effects .
  • 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline :
    • Hypothesized Activity : The cyclopropyl group may improve penetration through bacterial membranes, but specific data are lacking. Comparable derivatives show IC₅₀ values in the µM range for enzyme targets .
Enzyme Inhibition
  • N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides :
    • Activity : Compound 8q inhibits α-glucosidase (IC₅₀ = 49.71 µM), outperforming cyclopropyl analogs in this series. This highlights the role of sulfanyl and indole groups in enzyme interaction .

Key Physical Data

Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted)
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline Not reported 201.22 ~1.8
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline 181–183 272.72 ~3.2
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Not reported 201.22 ~1.7

Biological Activity

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent research.

Chemical Structure and Properties

Molecular Formula: C11_{11}H11_{11}N3_3O
Molecular Weight: 201.23 g/mol
CAS Number: 1250718-94-5
InChIKey: ZVYIYQXGZQZQFJ-UHFFFAOYSA-N

The compound features a cyclopropyl group attached to a 1,3,4-oxadiazole moiety, which is known for its diverse pharmacological properties. The oxadiazole ring is often associated with various biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline have been shown to induce apoptosis in cancer cells through mechanisms involving the activation of p53 and caspase pathways.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism of Action
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)anilineMCF-7TBDApoptosis induction
Similar Oxadiazole DerivativeU-9370.65p53 activation
Similar Oxadiazole DerivativeHeLa2.41Caspase activation

The above table summarizes preliminary findings on the anticancer activity of related compounds. Notably, the IC50_{50} values indicate that these compounds can effectively inhibit cell proliferation at micromolar concentrations.

Antimicrobial Activity

The oxadiazole ring system has also been associated with antimicrobial properties. Compounds in this class have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies and Research Findings

  • Study on Oxadiazole Derivatives : A study published in MDPI highlighted that certain oxadiazole derivatives exhibited superior cytotoxicity compared to established chemotherapeutics like doxorubicin against leukemia cell lines. The compounds were shown to induce apoptosis in a dose-dependent manner through flow cytometry assays .
  • Molecular Docking Studies : Molecular docking studies suggest that the structural features of oxadiazoles allow for strong interactions with target proteins involved in cancer progression. These interactions can lead to enhanced biological activity by stabilizing the binding of the drug to its target .
  • Inhibition of Enzymatic Activity : Some derivatives have been tested for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Selective inhibition at nanomolar concentrations has been observed, indicating potential therapeutic applications .

Q & A

Q. Basic: What synthetic methodologies are commonly used to prepare 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline?

Answer:
The synthesis typically involves cyclocondensation or iodine-mediated oxidative decarboxylation. For example:

  • Cyclocondensation : Reacting hydrazides with carbonyl derivatives under acidic conditions forms the oxadiazole ring. describes a method using 2-aminobenzoic acid and isocyanides, yielding 2-(1,3,4-oxadiazol-2-yl)aniline via an aza-Wittig reaction .
  • Oxidative Decarboxylation : Iodine (I₂) promotes intramolecular decarboxylative coupling of isatins and hydrazides, forming oxadiazole derivatives ().
  • Schiff Base Formation : Oxadiazole-aniline derivatives can be functionalized via Schiff base reactions with benzaldehydes in ethanol ().

Q. Key Considerations :

  • Solvent choice (e.g., ethanol for Schiff bases) and temperature control (e.g., 40°C for crystallization) are critical for yield optimization .
  • Purification via flash chromatography or recrystallization ensures product integrity .

Q. Advanced: How can reaction mechanisms be elucidated to resolve contradictions in oxadiazole synthesis yields?

Answer:
Mechanistic studies often combine experimental and computational approaches:

  • Kinetic Analysis : Monitor intermediates via in-situ IR or NMR to identify rate-limiting steps. proposes a zwitterionic intermediate in the aza-Wittig pathway .
  • DFT Calculations : Optimize transition states and compare energy profiles for competing pathways. used DFT to validate vibrational frequencies in oxadiazole-metal complexes .
  • Isotopic Labeling : Trace protonation sites in intermediates to confirm proposed mechanisms.

Example Contradiction : Varied yields in iodine-mediated syntheses ( vs. 6) may stem from differing substituent electronic effects on decarboxylation efficiency.

Q. Basic: What spectroscopic techniques confirm the structure of 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline?

Answer:
Key techniques include:

Technique Key Data Example (Compound) Reference
¹H/¹³C NMR Aromatic protons (δ 6.5–8.0 ppm), NH₂ (δ ~5.0 ppm)2-(5-(4-Chlorophenyl)oxadiazol-2-yl)aniline (δ 7.2–8.1 ppm)
IR C=N stretch (~1600 cm⁻¹), N-H bend (~3400 cm⁻¹)3ai: 1602 cm⁻¹ (C=N)
X-ray Crystallography Planar oxadiazole ring (r.m.s. deviation <0.1 Å)2-(1,3,4-oxadiazol-2-yl)aniline

Q. Advanced: How do computational methods enhance the interpretation of oxadiazole reactivity?

Answer:

  • Molecular Docking : Predict binding affinities of oxadiazole derivatives with biological targets (e.g., DNA topoisomerase in ) .
  • DFT-Based Vibrational Analysis : Validate experimental IR spectra by calculating harmonic frequencies (e.g., matched FTIR with computed data) .
  • Solubility Modeling : Use COSMO-RS to predict solubility enhancements from substituent modifications (e.g., methoxy groups in ) .

Case Study : combined DFT and experimental data to assign tetrahedral vs. square-planar geometries in metal-oxadiazole complexes .

Q. Basic: What biological activities are reported for 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline derivatives?

Answer:

  • Antimicrobial : Derivatives with chloro/bromo substituents show activity against E. coli and S. aureus () .
  • Anticancer : Cu²⁺-oxadiazole complexes exhibit cytotoxicity (IC₅₀ ~12 µM) against HCT-15 colon cancer cells .
  • DNA Interaction : Groove-binding or intercalation modes observed via UV-vis and fluorescence quenching .

Q. Advanced: How can researchers address discrepancies in reported melting points for oxadiazole derivatives?

Answer:
Discrepancies may arise from:

  • Polymorphism : Different crystal packing (e.g., two independent molecules in ’s X-ray structure) .
  • Purity : Impurities from side reactions (e.g., incomplete cyclization) lower observed melting points.
  • Methodology : Variations in heating rate or sample preparation (e.g., vs. 14 report 150–152°C vs. 181–183°C for similar compounds) .

Resolution : Use DSC for precise thermal analysis and single-crystal X-ray to confirm polymorphism.

Q. Basic: What safety precautions are essential when handling 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline?

Answer:

  • PPE : Gloves and goggles to avoid skin/eye irritation (Category 2/2A per ) .
  • Storage : In dark, cool conditions to prevent degradation () .
  • Waste Disposal : Neutralize acidic/byproduct residues before disposal ().

Q. Advanced: What strategies improve the bioavailability of oxadiazole-based drug candidates?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetamide in ) for enhanced solubility .
  • Structural Modification : Add hydrophilic substituents (e.g., 4-methoxyphenyl in ) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake.

Example : ’s 4-methoxy derivative showed improved solubility over non-substituted analogs .

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